molecular formula C6H9NO B586279 1-(3-Iminocyclobutyl)ethan-1-one CAS No. 143739-98-4

1-(3-Iminocyclobutyl)ethan-1-one

Cat. No.: B586279
CAS No.: 143739-98-4
M. Wt: 111.144
InChI Key: IZDLQERGFYNKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iminocyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring an imino group (-NH) at the 3-position of the strained cyclobutyl ring. This compound is of interest due to the unique electronic and steric effects imparted by the cyclobutane ring, which is known for its high ring strain and conformational rigidity.

Properties

CAS No.

143739-98-4

Molecular Formula

C6H9NO

Molecular Weight

111.144

IUPAC Name

1-(3-iminocyclobutyl)ethanone

InChI

InChI=1S/C6H9NO/c1-4(8)5-2-6(7)3-5/h5,7H,2-3H2,1H3

InChI Key

IZDLQERGFYNKQU-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(=N)C1

Synonyms

Ethanone, 1-(3-iminocyclobutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Iminocyclobutyl)ethan-1-one with structurally related ethanone derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₆H₉NO (hypothetical) ~111.14 (hypothetical) 3-iminocyclobutyl Expected high reactivity due to ring strain; potential for hydrogen bonding via -NH group N/A
1-(3,3-Difluorocyclobutyl)ethan-1-one C₆H₈F₂O 134.12 3,3-difluorocyclobutyl High purity (industrial grade); used in drug synthesis; fluorinated substituents enhance stability and lipophilicity
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 3-dimethylaminophenyl Pharmaceutical intermediate; dimethylamino group improves solubility and electron-donating properties
1-(3-Phenoxyphenyl)ethan-1-one C₁₄H₁₂O₂ 212.2 3-phenoxyphenyl Used in agrochemical research; aromatic ether enhances UV stability
1-(1H-Indol-3-yl)ethan-1-one C₁₀H₉NO 159.19 Indole ring Key intermediate in hydrazide synthesis; indole moiety enables π-π stacking in drug design
1-(Pyridin-3-yl)ethan-1-one C₇H₇NO 121.14 Pyridine ring Used in coordination chemistry; nitrogen atom facilitates metal-binding applications

Key Structural and Functional Comparisons:

Cyclobutane vs. Aromatic Rings: Cyclobutane derivatives (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one) exhibit higher ring strain, leading to increased reactivity in ring-opening or functionalization reactions compared to aromatic analogs like 1-(3-phenoxyphenyl)ethan-1-one .

Biological and Material Applications: Aryl-substituted ethanones (e.g., 1-[3-(dimethylamino)phenyl]ethan-1-one) are prioritized in drug discovery due to their ability to interact with biological targets via aromatic stacking . Cyclobutyl derivatives are explored for their conformational constraints, which can improve binding selectivity in enzyme inhibitors or catalysts .

Synthetic Utility: Ketones like 1-(1H-indol-3-yl)ethan-1-one are key intermediates in hydrazide synthesis, leveraging the reactivity of the carbonyl group for nucleophilic additions . The imino group in this compound may enable unique pathways in Schiff base formation or coordination chemistry, though specific studies are absent in the provided evidence.

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on this compound (e.g., melting point, spectral data, or biological activity) are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Theoretical Insights: The compound’s imino group likely enhances solubility in polar solvents compared to fluorinated or aryl analogs. Its strained cyclobutane ring may facilitate unique reactivity in photochemical or catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.